

Toxicological Profile of Hydantoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydantoic acid*

Cat. No.: *B1294780*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydantoic acid, also known as N-carbamoylglycine or ureidoacetic acid, is a simple urea derivative of the amino acid glycine. Despite its straightforward structure and presence as a metabolite, a comprehensive toxicological profile for **hydantoic acid** is not well-established in publicly available literature. This technical guide synthesizes the currently available data on the toxicological properties of **hydantoic acid**, highlights significant data gaps, and provides context by examining the toxicology of structurally related compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals who may encounter or work with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **hydantoic acid** is presented in Table 1. Understanding these properties is crucial for handling the compound safely and for interpreting toxicological data.

Property	Value	Reference
CAS Number	462-60-2	[1]
Molecular Formula	C3H6N2O3	[1]
Molecular Weight	118.09 g/mol	[2]
Appearance	White to off-white crystalline powder	[3]
Synonyms	N-carbamoylglycine, Ureidoacetic acid, Glycoluric acid	[1]

Toxicological Data

The available toxicological data for **hydantoic acid** is limited, primarily consisting of acute toxicity classifications and a single lethal dose study.

Acute Toxicity

Hydantoic acid is classified as harmful if swallowed, and as an irritant to the skin, eyes, and respiratory system according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[\[2\]](#) A single study reported the median lethal dose (LD50) in mice.

Route	Species	LD50	Reference
Oral	Mouse	> 1000 mg/kg	[3]

Sub-chronic and Chronic Toxicity

No studies on the sub-chronic or chronic toxicity of **hydantoic acid** were identified in the public domain. This represents a significant data gap in the toxicological profile of the compound. Long-term exposure studies are necessary to evaluate potential cumulative effects and target organ toxicity.

Genotoxicity and Mutagenicity

A key study investigating the mutagenicity of imidazole and its metabolites, including **hydantoic acid**, reported negative results in the Ames test.^[4] This suggests that **hydantoic acid** is unlikely to be a bacterial mutagen.

Assay	System	Result	Reference
Ames Test	Salmonella typhimurium	Negative	[4]

However, it is important to note that a comprehensive assessment of genotoxicity would require a battery of tests, including in vitro and in vivo assays in mammalian cells, to assess for clastogenicity (chromosome damage) and other forms of DNA damage. No such studies on **hydantoic acid** have been found.

Carcinogenicity

There are no direct studies on the carcinogenicity of **hydantoic acid**. The negative result in the Ames test suggests a lower likelihood of it being a genotoxic carcinogen.^[4] However, non-genotoxic mechanisms of carcinogenesis cannot be ruled out without long-term bioassays in animals.


Of note, **hydantoic acid** can be a precursor to the formation of N-Carboxymethyl-N-nitrosourea, a compound that has been shown to be carcinogenic in animal studies. This formation can occur in the presence of nitrite. This indirect association highlights a potential risk that warrants further investigation.

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of **hydantoic acid** were found. This is a critical data gap, and such studies would be essential for a complete safety assessment, particularly if human exposure is anticipated.

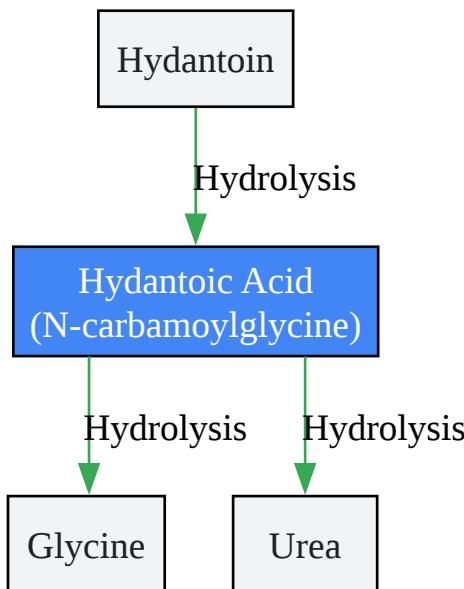
Experimental Protocols

Detailed experimental protocols for the toxicological studies on **hydantoic acid** are not readily available in the cited literature. However, a general workflow for a standard toxicological assessment is presented below.

[Click to download full resolution via product page](#)

A generalized workflow for toxicological assessment.

Ames Test (Bacterial Reverse Mutation Assay)


While the specific protocol used for the negative Ames test on **hydantoic acid** is not detailed in the available abstract, a standard Ames test protocol involves the following steps:[5]

- Strains: Several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are used. These strains have different mutations that can be reverted by different types of mutagens.
- Metabolic Activation: The test is conducted with and without a mammalian liver extract (S9 fraction) to mimic metabolic activation, as some chemicals only become mutagenic after being metabolized.
- Exposure: The bacterial strains are exposed to various concentrations of the test substance (**hydantoic acid**) in a medium containing a trace amount of histidine.
- Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.
- Incubation: The plates are incubated for 48-72 hours.
- Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control plates indicates a mutagenic potential.

Signaling Pathways and Mechanism of Toxicity

No information is available on the specific signaling pathways affected by **hydantoic acid** or its precise mechanism of toxicity. Given its structural similarity to glycine and its urea moiety, it is plausible that at high concentrations, it could interfere with metabolic pathways involving these components. However, this is purely speculative and requires experimental validation.

The hydrolysis of hydantoin to **hydantoic acid** is a known metabolic step.^[6] A simplified representation of this relationship is shown below.

[Click to download full resolution via product page](#)

Metabolic context of **hydantoic acid**.

Discussion and Future Directions

The current toxicological profile of **hydantoic acid** is largely incomplete. While the negative Ames test is reassuring regarding its mutagenic potential, the absence of data on chronic, reproductive, and carcinogenic effects is a major limitation for a thorough risk assessment.

Future research should prioritize:

- Comprehensive Genotoxicity Testing: A full battery of in vitro and in vivo genotoxicity tests is needed to confirm the absence of mutagenic and clastogenic potential.
- Repeated Dose Toxicity Studies: Sub-chronic (e.g., 28-day or 90-day) studies in rodents are necessary to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
- Reproductive and Developmental Toxicity Screening: Studies to assess the potential effects on fertility and embryonic development are crucial.
- Carcinogenicity Bioassays: If warranted by the results of genotoxicity and chronic toxicity studies, or if significant human exposure is expected, long-term carcinogenicity bioassays in

two rodent species would be necessary.

- Mechanistic Studies: In vitro studies using relevant cell lines could help elucidate the potential cellular targets and signaling pathways affected by **hydantoic acid**, should any toxicity be observed.

Conclusion

Based on the limited available data, **hydantoic acid** is considered harmful if swallowed and is an irritant. It does not appear to be mutagenic in the Ames test. However, the lack of data on chronic, reproductive, and carcinogenic effects means that a comprehensive assessment of its toxicity is not possible at this time. The information presented in this guide should be used with caution, and appropriate safety measures should be taken when handling this compound. Further research is urgently needed to fill the significant data gaps in the toxicological profile of **hydantoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydantoic acid - Wikipedia [en.wikipedia.org]
- 2. Hydantoic acid | C3H6N2O3 | CID 10020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HYDANTOIC ACID | 462-60-2 [chemicalbook.com]
- 4. Mutagenicity testing of imidazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 6. Carcinogenic effects of long-term exposure from prenatal life to glyphosate and glyphosate-based herbicides in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of Hydantoic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294780#toxicological-profile-of-hydantoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com